Methyl 3-ethylbenzoate

Medicinal Chemistry GPCR Pharmacology Drug Discovery

Methyl 3-ethylbenzoate (CAS 50604-00-7) is a meta-substituted aromatic ester with molecular formula C10H12O2 and molecular weight 164.20 g/mol, belonging to the alkyl benzoate class. This compound exists as a colorless to pale yellow liquid with density 1.0±0.1 g/cm³ and boiling point 239.2±19.0 °C at 760 mmHg.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 50604-00-7
Cat. No. B3142464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethylbenzoate
CAS50604-00-7
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3
InChIKeyYMVGYYSDIIIVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-ethylbenzoate (CAS 50604-00-7) Procurement Guide: Meta-Substituted Benzoate Ester for Pharmaceutical Intermediate Applications


Methyl 3-ethylbenzoate (CAS 50604-00-7) is a meta-substituted aromatic ester with molecular formula C10H12O2 and molecular weight 164.20 g/mol, belonging to the alkyl benzoate class [1]. This compound exists as a colorless to pale yellow liquid with density 1.0±0.1 g/cm³ and boiling point 239.2±19.0 °C at 760 mmHg [2]. As an ester derived from 3-ethylbenzoic acid and methanol, it serves as a fundamental synthetic intermediate in organic synthesis, offering versatile reactivity for constructing more complex molecular structures . Its primary industrial relevance lies in its role as a protected form of 3-ethylbenzoic acid, enabling controlled functionalization in multi-step synthetic sequences.

Why Methyl 3-ethylbenzoate Cannot Be Substituted with Ortho- or Para-Isomers in Synthetic and Analytical Workflows


Positional isomerism critically determines the downstream synthetic utility of ethylbenzoate esters. While methyl 2-ethylbenzoate (CAS 50604-01-8) and methyl 4-ethylbenzoate (CAS 7364-20-7) share identical molecular formula (C10H12O2) and molecular weight (164.20 g/mol), the ethyl group position dictates the electronic environment of the aromatic ring, altering both reactivity patterns and the structural identity of final products [1]. More importantly, hydrolysis of methyl 3-ethylbenzoate yields 3-ethylbenzoic acid—a documented intermediate in the synthesis of bi-aryl amine M3 muscarinic acetylcholine receptor antagonists . The ortho- and para-isomers, by contrast, lack comparable literature precedent for this specific pharmaceutical scaffold application, rendering them unsuitable substitutes in targeted drug discovery programs . Additionally, regioisomeric benzoate esters exhibit distinct mass spectrometric fragmentation pathways, making isomer substitution unacceptable for analytical method validation [2].

Quantitative Differentiation Evidence: Methyl 3-ethylbenzoate vs. Positional Isomers


Downstream Pharmaceutical Utility: 3-Ethylbenzoic Acid as M3 Receptor Antagonist Intermediate

The hydrolysis product of methyl 3-ethylbenzoate—3-ethylbenzoic acid (CAS 619-20-5)—is explicitly documented as a reagent for preparing bi-aryl amines that function as M3 muscarinic acetylcholine receptor antagonists . In contrast, no comparable pharmaceutical intermediate applications are documented in authoritative sources for 2-ethylbenzoic acid (ortho-isomer) or 4-ethylbenzoic acid (para-isomer) in M3 antagonist synthesis [1]. This establishes a functional differentiation pathway specific to the meta-substituted scaffold.

Medicinal Chemistry GPCR Pharmacology Drug Discovery

Physicochemical Property Comparison Across Methyl Ethylbenzoate Positional Isomers

Methyl 3-ethylbenzoate exhibits a boiling point of 239.2±19.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ [1]. While the ortho-isomer (methyl 2-ethylbenzoate, CAS 50604-01-8) and para-isomer (methyl 4-ethylbenzoate, CAS 7364-20-7) share identical molecular formula (C10H12O2) and molecular weight (164.20 g/mol), their distinct boiling points and densities arise from different intermolecular packing arrangements dictated by substitution pattern . The para-isomer generally exhibits the highest melting point and lowest solubility among the three positional isomers—a well-established principle in arene substitution chemistry [2].

Physical Chemistry Process Chemistry Quality Control

Mass Spectrometric Differentiation: Regioisomeric Benzoate Ester Fragmentation Patterns

A 2025 study comparing electron ionization (EI) fragmentation mechanisms for regioisomeric 2-, 3-, and 4-ethoxy and methoxymethyl substituted methyl benzoates demonstrated that substitution position significantly influences mass spectrometric fragmentation pathways [1]. While this study examined ethoxy rather than ethyl substituents, the fundamental principle that regioisomerism alters EI fragmentation patterns is directly transferable. The 3-substituted isomers produce distinct fragmentation signatures compared to their 2- and 4-substituted counterparts, enabling unambiguous analytical identification [2].

Analytical Chemistry Mass Spectrometry Quality Control

Validated Application Scenarios for Methyl 3-ethylbenzoate Procurement


Pharmaceutical Intermediate for M3 Muscarinic Receptor Antagonist Synthesis

Researchers developing M3 muscarinic acetylcholine receptor antagonists require 3-ethylbenzoic acid as a key synthetic building block for preparing bi-aryl amine scaffolds . Methyl 3-ethylbenzoate serves as a protected ester precursor that can be hydrolyzed to the free acid under controlled conditions, enabling strategic functional group manipulation in multi-step synthetic sequences. This application is specific to the meta-isomer; neither the ortho- nor para-ethylbenzoate esters have documented utility in this pharmacological target class. Procurement of the correct positional isomer is essential for synthetic reproducibility and target engagement validation.

Analytical Reference Standard for Isomer-Specific Method Development

Quality control laboratories developing HPLC, GC, or LC-MS methods for substituted benzoate ester analysis require authentic samples of each positional isomer for retention time calibration and method validation . Given that regioisomeric benzoate esters exhibit distinct chromatographic retention behavior and mass spectrometric fragmentation patterns [1], methyl 3-ethylbenzoate must be procured specifically for methods targeting the meta-substituted compound. Substitution with ortho- or para-isomers will produce incorrect retention time markers and fragmentation libraries, compromising analytical accuracy.

Structure-Activity Relationship (SAR) Studies of Alkylbenzoate Derivatives

Medicinal chemistry programs investigating the pharmacological impact of aromatic substitution patterns require systematic access to all three positional isomers (ortho, meta, para) of ethylbenzoate building blocks. The meta-substitution pattern places the ethyl group in a position that balances electronic effects without introducing ortho steric hindrance or para linear geometry [2]. This positional control is critical for probing the relationship between substitution pattern and biological target engagement. Methyl 3-ethylbenzoate provides the specific meta-scaffold necessary for complete SAR matrix evaluation.

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